6-Hydroxy-1H-indole-7-carbaldehyde
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Overview
Description
6-Hydroxy-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, features a hydroxyl group at the 6th position and an aldehyde group at the 7th position on the indole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indole-7-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the direct hydroxylation of indole derivatives using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or catalytic hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Types of Reactions:
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: 6-Hydroxy-1H-indole-7-carboxylic acid.
Reduction: 6-Hydroxy-1H-indole-7-methanol.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
6-Hydroxy-1H-indole-7-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1H-indole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent interactions with biological macromolecules, influencing their function . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
6-Hydroxy-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
7-Hydroxy-1H-indole-3-carbaldehyde: Hydroxyl group at the 7th position and aldehyde group at the 3rd position.
6-Methoxy-1H-indole-7-carbaldehyde: Methoxy group instead of hydroxyl at the 6th position.
Uniqueness: 6-Hydroxy-1H-indole-7-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct reactivity and biological activity compared to its analogs . This unique structure allows for selective interactions in synthetic and biological applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-hydroxy-1H-indole-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-8(12)2-1-6-3-4-10-9(6)7/h1-5,10,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQNNFQPBCYZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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